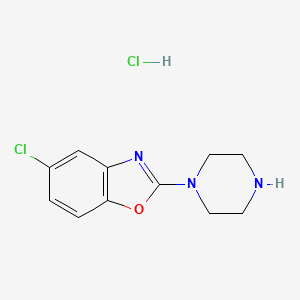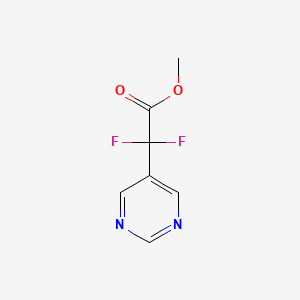
Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate
Overview
Description
Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol This compound features a pyrimidine ring substituted with a difluoromethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate typically involves the reaction of pyrimidine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the difluoromethyl group . The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield difluoromethyl ketones or carboxylic acids.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
Scientific Research Applications
Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrimidine ring can bind to nucleic acid bases, potentially interfering with DNA and RNA synthesis .
Comparison with Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound has a similar structure but with a fluorosulfonyl group instead of a pyrimidinyl group.
Methyl 2,2-difluoro-2-(trifluoromethyl)pyrimidin-5-yl)acetate: This derivative contains an additional trifluoromethyl group, which can alter its chemical and biological properties.
Uniqueness: Methyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is unique due to the presence of both the difluoromethyl and pyrimidinyl groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
methyl 2,2-difluoro-2-pyrimidin-5-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-6(12)7(8,9)5-2-10-4-11-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIIMRWDRSFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CN=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


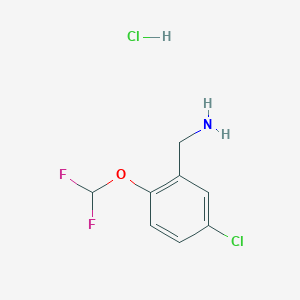
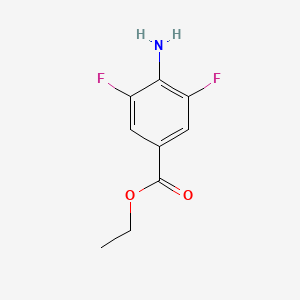
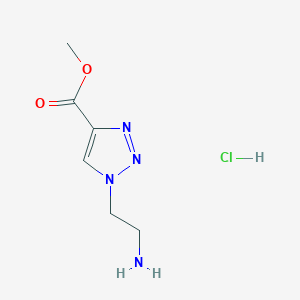
![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)
![(1S,11R,13R)-5-methoxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxylic acid](/img/structure/B1433872.png)

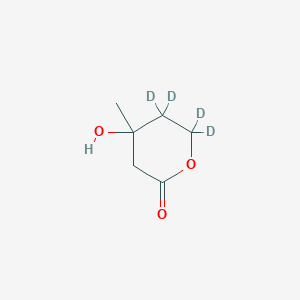
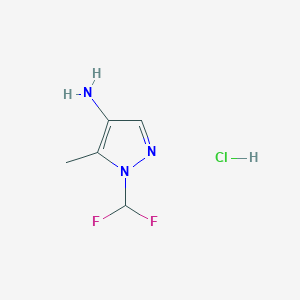
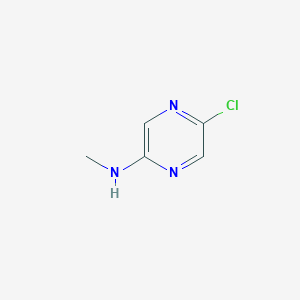
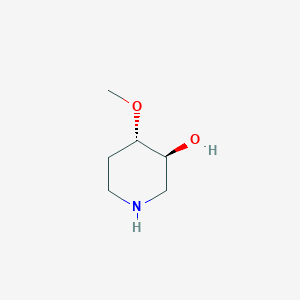

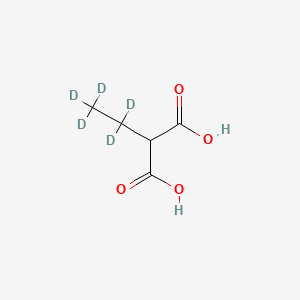
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
